3,5,9-trimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3,5,9-trimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furochromene core with various substituents, including morpholine and oxopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9-trimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furochromene Core: The initial step involves the construction of the furochromene core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of Substituents: The next step involves the introduction of the trimethyl, morpholin-4-yl, and oxopropyl groups. This can be done through a series of substitution reactions, where the appropriate reagents are used to introduce each substituent sequentially.
Purification: The final step involves the purification of the compound to obtain the desired product in high purity. This can be achieved through techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of large-scale equipment for the synthesis and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,5,9-trimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. This can result in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines
Scientific Research Applications
3,5,9-trimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
Biological Research: The compound can be used as a tool in biological research to study its effects on cellular processes and pathways.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in organic chemistry research.
Mechanism of Action
The mechanism of action of 3,5,9-trimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-trimethyl-6-[3-(4-morpholinyl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one
- Indole derivatives : These compounds share some structural similarities and may exhibit similar biological activities.
Uniqueness
3,5,9-trimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of substituents and the furochromene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3,5,9-trimethyl-6-(3-morpholin-4-yl-3-oxopropyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H23NO5/c1-12-11-26-19-14(3)20-17(10-16(12)19)13(2)15(21(24)27-20)4-5-18(23)22-6-8-25-9-7-22/h10-11H,4-9H2,1-3H3 |
InChI Key |
SCFFZFAIGGZDGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCOCC4)C)C |
Origin of Product |
United States |
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